molecular formula C29H20N4O B14622615 2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole CAS No. 59098-41-8

2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole

Cat. No.: B14622615
CAS No.: 59098-41-8
M. Wt: 440.5 g/mol
InChI Key: RKOUYIZKPHEUDI-UHFFFAOYSA-N
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Description

2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzoxazole ring fused with a triazole ring, which imparts unique chemical and biological properties. The compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole typically involves multiple steps, including the formation of the triazole ring and the benzoxazole ring. One common method involves the Huisgen 1,3-dipolar cycloaddition reaction, which is used to form the triazole ring . This reaction is often catalyzed by copper or ruthenium to enhance the yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, the nitrogen atoms in the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can disrupt various metabolic pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole exhibits unique properties due to the presence of both the benzoxazole and triazole rings. This dual-ring structure enhances its ability to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

59098-41-8

Molecular Formula

C29H20N4O

Molecular Weight

440.5 g/mol

IUPAC Name

2-[4-[2-(2,5-diphenyltriazol-4-yl)ethenyl]phenyl]-1,3-benzoxazole

InChI

InChI=1S/C29H20N4O/c1-3-9-22(10-4-1)28-26(31-33(32-28)24-11-5-2-6-12-24)20-17-21-15-18-23(19-16-21)29-30-25-13-7-8-14-27(25)34-29/h1-20H

InChI Key

RKOUYIZKPHEUDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=C2C=CC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4)C6=CC=CC=C6

Origin of Product

United States

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